molecular formula C8H6Cl2O2S B12972922 2,2-Dichloroethenylsulfonylbenzene CAS No. 3559-73-7

2,2-Dichloroethenylsulfonylbenzene

Cat. No.: B12972922
CAS No.: 3559-73-7
M. Wt: 237.10 g/mol
InChI Key: JRPMGNBRJKEHHS-UHFFFAOYSA-N
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Description

((2,2-Dichlorovinyl)sulfonyl)benzene: is an organic compound with the molecular formula C8H6Cl2O2S. It is a sulfone derivative characterized by the presence of a dichlorovinyl group attached to a sulfonylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Dichlorovinyl)sulfonyl)benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the dichlorovinyl group. One common method involves the use of sulfuryl chloride (SO2Cl2) as the sulfonylating agent, which reacts with benzene to form benzenesulfonyl chloride. This intermediate is then reacted with 1,1-dichloroethylene under appropriate conditions to yield ((2,2-Dichlorovinyl)sulfonyl)benzene .

Industrial Production Methods: Industrial production of ((2,2-Dichlorovinyl)sulfonyl)benzene may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: ((2,2-Dichlorovinyl)sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: ((2,2-Dichlorovinyl)sulfonyl)benzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocycles and pharmaceuticals .

Biology and Medicine: In biological research, the compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It may also be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, ((2,2-Dichlorovinyl)sulfonyl)benzene is utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of ((2,2-Dichlorovinyl)sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

  • ((Phenylethynyl)sulfonyl)benzene
  • ((Phenylsulfonyl)methyl)benzene
  • ((2,2-Dichlorovinyl)sulfonyl)ethane

Comparison: ((2,2-Dichlorovinyl)sulfonyl)benzene is unique due to the presence of the dichlorovinyl group, which imparts distinct chemical reactivity compared to other sulfonylbenzene derivatives. This uniqueness makes it valuable for specific applications where the dichlorovinyl functionality is required .

Properties

CAS No.

3559-73-7

Molecular Formula

C8H6Cl2O2S

Molecular Weight

237.10 g/mol

IUPAC Name

2,2-dichloroethenylsulfonylbenzene

InChI

InChI=1S/C8H6Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-6H

InChI Key

JRPMGNBRJKEHHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl

Origin of Product

United States

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